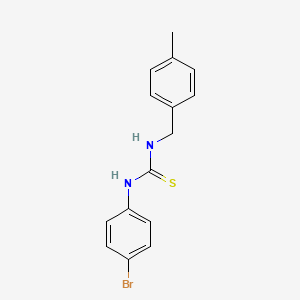

N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea is a useful research compound. Its molecular formula is C15H15BrN2S and its molecular weight is 335.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors Development

Thioureas and their derivatives, including N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea, have been extensively studied for their applications as chemosensors. Their ability to establish inter-and intramolecular hydrogen bonding due to the presence of S- and N- nucleophilic sites makes them excellent candidates for detecting various environmental pollutants. These compounds are used in the design of highly sensitive, selective, and simple fluorimetric and colorimetric sensors for the detection of different anions and neutral analytes in biological, environmental, and agricultural samples (Al-Saidi & Khan, 2022).

Environmental Pollution Detection

Research on thiourea derivatives has demonstrated their potential in mitigating environmental pollution. For instance, novel disubstituted thioureas have shown radioprotective effects on pea (Pisum sativum L.) development, indicating a beneficial impact on plant growth in environments exposed to radiation. These compounds have been observed to reduce chromosome aberrations and increase the frequency of induced mutations, suggesting their role in enhancing genetic diversity and resistance against environmental stressors (Mehandjiev et al., 2002).

Synthesis Methodologies

The synthesis of complex organic compounds often requires intermediates that can be derived from thiourea derivatives. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, has been explored using thiourea derivatives. These derivatives facilitate cross-coupling reactions and provide an alternative to more hazardous or expensive reagents, showcasing their utility in pharmaceutical manufacturing (Qiu et al., 2009).

Properties

IUPAC Name |

1-(4-bromophenyl)-3-[(4-methylphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2S/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPHVGZNGOEORE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)